molecular formula C8H6Cl4O B14167351 Benzene, tetrachloroethoxy- CAS No. 79080-54-9

Benzene, tetrachloroethoxy-

Katalognummer: B14167351
CAS-Nummer: 79080-54-9
Molekulargewicht: 259.9 g/mol
InChI-Schlüssel: FFSTUBNWCMHTHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, tetrachloroethoxy- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a tetrachloroethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzene, tetrachloroethoxy- typically involves the reaction of benzene with tetrachloroethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of benzene, tetrachloroethoxy- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, tetrachloroethoxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: Electrophilic aromatic substitution reactions are common, where the tetrachloroethoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroethoxybenzoic acid, while reduction may produce partially dechlorinated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, tetrachloroethoxy- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of benzene, tetrachloroethoxy- involves its interaction with molecular targets such as enzymes and receptors. The tetrachloroethoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter cell signaling pathways by interacting with receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, trichloroethoxy-
  • Benzene, pentachloroethoxy-
  • Benzene, hexachloroethoxy-

Uniqueness

Benzene, tetrachloroethoxy- is unique due to the specific number and position of chlorine atoms in the tetrachloroethoxy group. This configuration imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from other chlorinated benzene derivatives.

Eigenschaften

CAS-Nummer

79080-54-9

Molekularformel

C8H6Cl4O

Molekulargewicht

259.9 g/mol

IUPAC-Name

1,2,3,4-tetrachloro-5-ethoxybenzene

InChI

InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3

InChI-Schlüssel

FFSTUBNWCMHTHE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.